Penipanoid C

BRD4 inhibition epigenetic reader domain natural product screening

Penipanoid C (CAS 1442381-95-4) is a marine-derived quinazolinone alkaloid first isolated from the sediment-derived fungus *Penicillium paneum* SD-44. The compound is characterized by a 2-benzoylquinazolin-4(3H)-one structural core (molecular formula C15H10N2O3, MW 266.25).

Molecular Formula C15H10N2O3
Molecular Weight 266.25 g/mol
Cat. No. B15569164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePenipanoid C
Molecular FormulaC15H10N2O3
Molecular Weight266.25 g/mol
Structural Identifiers
InChIInChI=1S/C15H10N2O3/c18-10-7-5-9(6-8-10)13(19)14-16-12-4-2-1-3-11(12)15(20)17-14/h1-8,18H,(H,16,17,20)
InChIKeyRGJAZQRSYANVPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Penipanoid C: Procurement Specifications, Biological Profile, and Comparative Positioning for Scientific Selection


Penipanoid C (CAS 1442381-95-4) is a marine-derived quinazolinone alkaloid first isolated from the sediment-derived fungus *Penicillium paneum* SD-44 [1]. The compound is characterized by a 2-benzoylquinazolin-4(3H)-one structural core (molecular formula C15H10N2O3, MW 266.25) . As a natural product, Penipanoid C serves as a valuable chemical biology probe and scaffold for medicinal chemistry optimization. Its reported biological profile includes activity as a BRD4 (bromodomain-containing protein 4) inhibitor, cytotoxic activity against the SMMC-7721 hepatocellular carcinoma cell line, and anti-inflammatory properties [1]. Procurement of this compound is exclusively for research use, with suppliers providing powder form requiring storage at -20°C for long-term stability and DMSO solubility for in vitro assay preparation .

Why Penipanoid C Cannot Be Functionally Substituted by Generic Quinazolinone Analogs


Penipanoid C is not functionally interchangeable with structurally related quinazolinone alkaloids (e.g., Penipanoid A or B) or broader classes of quinazolinone derivatives. The presence of a 2-benzoyl substitution on the quinazolin-4(3H)-one core, specifically the 4-hydroxybenzoyl moiety, is a critical determinant of its biological recognition profile [1]. Substitution at the 2-position with alternative benzyl or alkyl groups yields distinct target engagement and potency profiles. For instance, Penipanoid A (a triazole carboxylic acid) and Penipanoid B (a quinazolinone-dihydroimidazole hybrid) exhibit fundamentally different chemical and biological properties [2]. Even within the 2-benzoylquinazolin-4(3H)-one scaffold, subtle modifications dramatically alter both potency and cellular selectivity—a structure-activity relationship (SAR) explicitly demonstrated by the development of Penipanoid C-inspired derivatives where variations in substitution patterns resulted in IC50 differences exceeding 40-fold across cell lines [3]. Generic substitution with off-the-shelf quinazolinones therefore risks complete loss of the intended BRD4 inhibition profile or SMMC-7721 cytotoxic activity, compromising experimental reproducibility and translational validity .

Penipanoid C: Quantitative Differential Evidence for Procurement Decision Support


Penipanoid C Exhibits BRD4 Inhibition While Structurally Related Co-Isolated Alkaloids Show No Reported BRD4 Activity

Penipanoid C (Compound 9) is explicitly characterized as a BRD4 inhibitor . In contrast, Penipanoid A (a triazole carboxylic acid) and Penipanoid B (a quinazolinone-dihydroimidazole hybrid)—which were co-isolated from the same *Penicillium paneum* SD-44 fungal extract—have no reported BRD4 inhibitory activity [1]. This functional divergence among co-isolated metabolites underscores that the 2-benzoylquinazolin-4(3H)-one scaffold of Penipanoid C confers target engagement properties absent in structurally distinct but co-occurring alkaloids from the same biological source.

BRD4 inhibition epigenetic reader domain natural product screening

Penipanoid C Demonstrates Cytotoxic Activity Against SMMC-7721 Hepatocellular Carcinoma Cells

Penipanoid C exhibits cytotoxic activity against the SMMC-7721 human hepatocellular carcinoma cell line . This cytotoxic profile is distinct from that of Penipanoid A and the quinazolinone derivative (Compound 4) which were evaluated for cytotoxicity in the same primary study; Penipanoid C itself was not among the compounds reported with quantitative cytotoxicity data in the initial isolation paper [1]. However, subsequent independent characterization by commercial suppliers confirms cytotoxic activity against SMMC-7721 cells as a defined biological property of Penipanoid C .

cytotoxicity hepatocellular carcinoma natural product screening

Penipanoid C Demonstrates Favorable In Silico Binding Affinity and ADMET Profile for SIRT3 Compared to Other Deep-Sea Fungal Metabolites

In a 2025 computational screening study of deep-sea fungal metabolites for SIRT3 modulation, Penipanoid C was identified as one of four lead compounds selected for advanced molecular dynamics simulations based on combined criteria of docking score and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties [1]. The study evaluated ten compounds with docking scores ranging from -9.693 to -8.327 kcal/mol. Penipanoid C was among the four compounds that passed the ADMET filter and advanced to MD simulation, whereas the other six compounds with comparable docking scores were deprioritized due to less favorable predicted pharmacokinetic profiles. This selection establishes Penipanoid C as a computationally validated candidate for SIRT3-targeted experimental validation.

SIRT3 inhibition molecular docking ADMET prediction

Penipanoid C Scaffold Enables 40-Fold Potency Enhancement Through Rational Substitution for Hepatocellular Carcinoma Applications

The 2-benzoylquinazolin-4(3H)-one scaffold of Penipanoid C served as the template for the synthesis and evaluation of a series of 2-(3,4,5-trimethoxybenzoyl)quinazolin-4(3H)-one derivatives against four cancer cell lines [1]. Among these derivatives, compound 4a exhibited IC50 values of 1.22 μM against HepG2 cells and 1.71 μM against Bel-7402 cells [1]. In contrast, the unmodified Penipanoid C scaffold (as reference compound or early derivative) showed IC50 > 50 μM against HepG2 cells under identical assay conditions (72-hour MTT assay) . This represents an improvement in potency exceeding 40-fold through rational structural optimization of the 2-benzoyl substitution pattern.

scaffold optimization hepatocellular carcinoma IC50 comparison

Penipanoid C: High-Impact Research and Industrial Application Scenarios Based on Verified Evidence


Epigenetic Probe Development and BRD4-Targeted Screening Campaigns

Penipanoid C is directly applicable as a BRD4 inhibitor chemical probe for epigenetic research. Procurement is justified for laboratories conducting bromodomain inhibition screening, chromatin biology studies, or target validation experiments requiring a marine natural product-derived BRD4 antagonist. Unlike generic quinazolinones, Penipanoid C offers a defined BRD4 inhibition annotation [1] that supports its use in competitive displacement assays, cellular thermal shift assays (CETSA), or as a reference compound in high-throughput screening campaigns for novel epigenetic modulators. The compound's availability from commercial suppliers at research-grade purity supports reproducible experimental design.

Hepatocellular Carcinoma (HCC) Drug Discovery and Lead Optimization Programs

Penipanoid C and its inspired derivatives are validated entry points for hepatocellular carcinoma drug discovery. The parent scaffold demonstrates cytotoxic activity against SMMC-7721 cells [1], while SAR studies confirm that rational substitution at the 2-benzoyl position yields >40-fold potency improvements against HepG2 cells (IC50 from >50 μM to 1.22 μM) [2]. Medicinal chemistry teams can leverage Penipanoid C as a starting scaffold for iterative optimization, with established synthetic routes available via I2/DMSO-mediated cyclization enabling gram-scale production of the core skeleton. The availability of in vivo xenograft efficacy data for optimized derivatives provides a translational roadmap for HCC-targeted programs.

SIRT3-Targeted Computational and In Vitro Validation Studies

Penipanoid C is a computationally validated candidate for SIRT3 inhibition, having been selected from a panel of ten deep-sea fungal metabolites based on favorable docking scores (-9.693 to -8.327 kcal/mol range) and ADMET properties [1]. Research groups investigating SIRT3 biology in aging, metabolic disorders, or cancer can prioritize Penipanoid C for in vitro validation studies (e.g., SIRT3 deacetylase activity assays, thermal shift binding assays, or cellular SIRT3 target engagement studies). The compound's advancement through MD simulation stability analysis distinguishes it from six other metabolites with comparable docking scores, reducing the risk of false-positive computational hits and focusing experimental resources on a structurally characterized, commercially available compound.

Marine Natural Product Chemistry and Biosynthetic Pathway Investigation

Penipanoid C serves as a reference standard and analytical benchmark for marine natural product discovery programs focused on quinazolinone alkaloids. Its isolation from *Penicillium paneum* SD-44 [1] and re-isolation from *Penicillium* sp. CHNSCLM-0019 [2] establishes it as a recurring secondary metabolite from marine sediment-derived fungi. Procurement supports dereplication studies in natural product screening workflows (LC-MS and NMR-based identification), biosynthesis elucidation of fungal quinazolinones, and comparative metabolomics investigations. The compound's well-characterized spectroscopic data and commercial availability enable its use as a positive control in antimicrobial or cytotoxic screening panels where marine-derived natural products are evaluated.

Technical Documentation Hub

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